Diamocaine cyclamate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
23469-05-8 |
|---|---|
Molecular Formula |
C37H63N5O7S2 |
Molecular Weight |
754.1 g/mol |
IUPAC Name |
cyclohexylsulfamic acid;N-[2-[4-[2-(diethylamino)ethoxy]-4-phenylpiperidin-1-yl]ethyl]aniline |
InChI |
InChI=1S/C25H37N3O.2C6H13NO3S/c1-3-27(4-2)21-22-29-25(23-11-7-5-8-12-23)15-18-28(19-16-25)20-17-26-24-13-9-6-10-14-24;2*8-11(9,10)7-6-4-2-1-3-5-6/h5-14,26H,3-4,15-22H2,1-2H3;2*6-7H,1-5H2,(H,8,9,10) |
InChI Key |
WUYFDJKTIHVLQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1(CCN(CC1)CCNC2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)NS(=O)(=O)O.C1CCC(CC1)NS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Diamocaine Cyclamate
Strategic Approaches to Diamocaine (B1615941) Cyclamate Synthesis
The formation of diamocaine cyclamate is a multi-step process. The primary strategy involves the synthesis of the active pharmaceutical ingredient, diamocaine, and the subsequent salt formation with cyclamic acid.
Conventional Synthetic Pathways and Yield Optimization
The conventional synthesis of this compound involves a coupling reaction between diamocaine and cyclamic acid. Diamocaine itself is synthesized through the reaction of 2-dimethylaminoethyl chloride with 4-amino-2,6-dimethylphenol. smolecule.com Cyclamic acid is produced by reacting cyclohexylamine (B46788) with sulfamic acid. smolecule.com The final step is the combination of diamocaine and cyclamic acid to yield this compound. smolecule.com
Another approach to synthesizing the core structure of related local anesthetics involves the reaction of N,N-diethylethanolamine with 4-aminobenzoic acid to produce procaine (B135). atamanchemicals.com N,N-diethylethanolamine can be commercially prepared by the reaction of diethylamine (B46881) with ethylene (B1197577) oxide or ethylene chlorohydrin. atamanchemicals.comchembk.comgoogle.com
The synthesis of p-aminobenzoate esters, a key component of many local anesthetics, can be achieved through several methods. One convenient one-pot synthesis of t-butyl p-aminobenzoate involves treating p-aminobenzoic acid with thionyl chloride, followed by a reaction with t-butanol. tandfonline.com Ethyl p-aminobenzoate can be prepared by the esterification of p-aminobenzoic acid or by the reduction of ethyl p-nitrobenzoate. orgsyn.org A patented method describes the preparation of ethyl p-aminobenzoate by reacting p-nitrobenzoic acid with ethanol (B145695) and a composite catalyst. google.com
Exploration of Novel Synthetic Routes
Novel approaches to the synthesis of the precursor p-aminobenzoic acid (PABA) in bacteria involve three proteins: PabA, PabB, and PabC. Together, PabA and PabB convert glutamine and chorismate to glutamate (B1630785) and 4-amino-4-deoxychorismate, which is then transformed to PABA by PabC. nih.gov In plants, the PABA branch of folate synthesis is initiated by a bifunctional PabA-PabB protein. pnas.org
The synthesis of cyclamates can be achieved through the sulfonation of cyclohexylamine. phexcom.comjj-lifescience.de This can be done using sulfamic acid, a sulfate (B86663) salt, or sulfur trioxide, often in the presence of a tertiary base like triethylamine. phexcom.com The resulting amine salts of cyclamate are then converted to the desired metal salt, such as sodium cyclamate, by treatment with the corresponding metal oxide. phexcom.comwikipedia.org
Stereochemical Considerations in this compound Synthesis
While specific stereoselective syntheses for diamocaine are not extensively detailed in the provided search results, general methodologies for achieving enantioselective and diastereoselective synthesis in related compounds can be considered. Diamocaine possesses a chiral center, making the exploration of stereoselective synthesis a relevant area of study.
Enantioselective Synthesis Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is crucial in pharmacology as different enantiomers can have different biological activities. Several strategies have been developed for the enantioselective synthesis of various compounds. One of the most efficient methods involves the use of chiral catalysts that create an unsymmetrical environment for the substrate, favoring the formation of one enantiomer over the other. libretexts.org
For instance, the enantioselective synthesis of α,α-dialkyl-α-amino acids can be achieved with high efficiency using chiral phase-transfer catalysis. organic-chemistry.org Similarly, the enantioselective synthesis of vicinal diamines and β-amino amides can be accomplished through NiH-catalyzed hydroamidation of alkenyl amides. rsc.org A novel C2-symmetric chiral diamine, DIANANE, has been synthesized enantiomerically pure and used in asymmetric catalysis. nih.gov These general principles could potentially be adapted for the enantioselective synthesis of diamocaine.
Diastereoselective Synthesis Methodologies
Diastereoselective synthesis focuses on forming a specific diastereomer of a molecule with multiple stereocenters. While the provided information does not offer specific examples of diastereoselective synthesis for diamocaine, the principles of such syntheses are well-established in organic chemistry. These methods often rely on substrate control, where the existing stereochemistry of the starting material directs the formation of a new stereocenter, or reagent control, where a chiral reagent or catalyst influences the stereochemical outcome.
Precursor Chemistry and Intermediate Transformations
The synthesis of this compound relies on the availability and transformation of several key precursors.
The synthesis of N,N-diethylethanolamine, a precursor for local anesthetics like procaine, is well-documented. It is commercially produced by the reaction of diethylamine with ethylene oxide. atamanchemicals.com A patent describes a method for synthesizing N,N-diethylethanolamine by reacting anhydrous diethylamine and ethylene oxide in the presence of a catalyst. google.com
The p-aminobenzoate moiety is another critical precursor. The synthesis of p-aminobenzoic acid (PABA) in microorganisms from chorismate is a well-understood pathway. nih.govpnas.org Chemical syntheses of p-aminobenzoate esters, such as ethyl p-aminobenzoate, often start from p-nitrobenzoic acid, which is then reduced. orgsyn.org
Cyclohexylamine is the primary precursor for cyclamic acid. smolecule.comwikipedia.org The synthesis of cyclamates involves the sulfonation of cyclohexylamine. phexcom.comjj-lifescience.de The resulting cyclamic acid can then be converted to its various salts. The formation of cyclamate salts has been shown to improve the physicochemical properties, such as solubility and dissolution rate, of certain drugs. nih.gov
Synthesis and Reactivity of Key Precursors
This compound is a salt formed between the local anesthetic agent, diamocaine, and cyclamic acid. The synthesis of the final compound is therefore dependent on the successful preparation of these two key precursors.
Synthesis of Diamocaine
Diamocaine, with the IUPAC name N-[2-[4-[2-(diethylamino)ethoxy]-4-phenylpiperidin-1-yl]ethyl]aniline, is a complex 4-phenylpiperidine (B165713) derivative developed by Janssen Pharmaceuticals. wikipedia.org Its synthesis is a multi-step process typical for complex piperidine-based pharmaceuticals. wikipedia.orgmedihealthpedia.com While the exact proprietary synthesis route is not publicly detailed, a plausible pathway can be constructed based on established organo-chemical methods for analogous 4-substituted piperidines. nih.gov
A likely synthetic strategy begins with a suitable piperidine (B6355638) core, such as 1-benzyl-4-piperidone. The synthesis can be described as follows:
Formation of the 4-aryl-4-hydroxypiperidine intermediate: 1-benzyl-4-piperidone reacts with phenylmagnesium bromide (a Grignard reagent) to introduce the phenyl group at the 4-position, yielding 1-benzyl-4-phenylpiperidin-4-ol.
Introduction of the ether side chain: The hydroxyl group of the piperidinol intermediate is then alkylated using 2-(diethylamino)ethyl chloride in the presence of a strong base like sodium hydride to form the ether linkage. This results in the intermediate 1-benzyl-4-[2-(diethylamino)ethoxy]-4-phenylpiperidine.
Debenzylation and N-alkylation: The benzyl (B1604629) protecting group on the piperidine nitrogen is removed, typically via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. medihealthpedia.com The resulting secondary amine, 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine, is then alkylated with N-(2-chloroethyl)aniline to yield the final diamocaine base.
The reactivity of these precursors is dictated by their functional groups. The Grignard reagent is a powerful nucleophile, while the piperidinol intermediate possesses a nucleophilic hydroxyl group. The alkyl halides used are electrophilic, and the amine nitrogens are nucleophilic, enabling the key bond-forming reactions.
Synthesis of Cyclamic Acid
The synthesis of the cyclamate precursor, cyclamic acid (cyclohexylsulfamic acid), is a more straightforward industrial process. smolecule.com The primary method involves the sulfonation of cyclohexylamine. smolecule.com This is typically achieved by reacting cyclohexylamine with either sulfamic acid or sulfur trioxide. smolecule.com The reaction with sulfur trioxide is highly exothermic and proceeds through the formation of a zwitterionic adduct.
The reactivity of cyclohexylamine is characterized by the nucleophilicity of its primary amine group, which readily attacks the electrophilic sulfur atom of sulfur trioxide or participates in a substitution reaction with sulfamic acid.
Isolation and Characterization of Reaction Intermediates
The isolation and characterization of intermediates are crucial for optimizing reaction conditions and ensuring the purity of the final product. In a multi-step synthesis like that of diamocaine, each intermediate would be isolated and purified.
Diamocaine Intermediates:
1-benzyl-4-phenylpiperidin-4-ol: This key intermediate would be isolated after the Grignard reaction and workup.
4-[2-(diethylamino)ethoxy]-4-phenylpiperidine: This secondary amine is the core of the diamocaine molecule and would be carefully purified after debenzylation before the final alkylation step.
Cyclamate Intermediates: The reaction between cyclohexylamine and sulfur trioxide is rapid and often performed continuously. The primary intermediate is the zwitterionic cyclohexylaminosulfonic acid, which may not be isolated but directly converted to its salt. In the degradation of cyclamate, cyclohexylamine itself can be considered a key intermediate or metabolite, which can be studied by methods like cyclohexylamine oxidase characterization. frontiersin.org
Characterization Techniques: Standard analytical techniques are employed to confirm the structure and purity of these intermediates. These methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the exact structure, confirm the positions of substituents, and ensure the correct stereochemistry. mdpi.com
Mass Spectrometry (MS): This technique confirms the molecular weight of the intermediate. High-resolution mass spectrometry (HRMS) can verify the elemental formula. mdpi.com
Chromatography: Thin-layer chromatography (TLC) is used for rapid reaction monitoring, while High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the isolated intermediates and final products.
Development of this compound Analogues and Derivatives
The development of analogues is a cornerstone of medicinal chemistry, aimed at improving the properties of a lead compound. For this compound, modifications could target either the anesthetic or the sweetener moiety to alter its pharmacological or physicochemical profile.
Design Principles for Structural Modification
The design of new analogues is guided by Structure-Activity Relationship (SAR) principles. The goal is to systematically modify the molecule to enhance desired properties while minimizing undesired ones.
Modifying the Diamocaine Moiety: The pharmacological properties of local anesthetics, such as potency, onset time, and duration of action, are linked to their molecular structure, particularly their lipophilicity and the pKa of the tertiary amine. nih.gov
Aromatic Ring: The phenyl group could be substituted with electron-donating or electron-withdrawing groups to alter lipophilicity and potency. Isosteric replacement with other aromatic or heteroaromatic rings is also a common strategy. nih.gov
Ether Linkage and Alkyl Chain: The length and branching of the ethoxy chain and the ethylaniline linker could be varied to fine-tune the spatial relationship between the aromatic ring and the amine groups, potentially affecting receptor binding.
Tertiary Amine: The diethylamino group could be replaced with other alkylamines (e.g., dimethylamino, piperidino) to modify the pKa and lipophilicity, which in turn influences onset and duration of action. nih.gov
Modifying the Cyclamate Moiety: The primary design driver for modifying the cyclamate portion would be to alter its metabolic profile. Cyclamate can be metabolized by gut bacteria to cyclohexylamine, a compound that has raised toxicological concerns. frontiersin.org Therefore, a key design principle would be to introduce substituents on the cyclohexane (B81311) ring that block this metabolic conversion without sacrificing the desired sweet taste.
Synthetic Access to Modified this compound Structures
The synthesis of analogues is achieved by introducing variations in the established synthetic pathway.
Diamocaine Analogues: A wide range of analogues can be accessed by using different starting materials. For instance, a library of 4-arylpiperidine cores can be created by using various substituted phenylmagnesium bromides in the initial Grignard step. fabad.org.tr Similarly, different ether side chains can be installed by using a variety of chloroalkylamines in the alkylation step. The final N-alkylation step allows for the introduction of diverse groups on the piperidine nitrogen. nih.gov
Cyclamate Analogues: Analogues of cyclamate are synthesized by starting with substituted cyclohexylamines. For example, reacting 2-methylcyclohexylamine (B147291) or 2-ethylcyclohexylamine with a sulfonating agent would yield the corresponding modified cyclamic acids.
Library Synthesis Strategies for Analogues
To efficiently explore the SAR, modern synthetic strategies focus on creating large collections, or libraries, of related compounds through parallel or combinatorial synthesis. oncotarget.comrsc.org
Parallel Synthesis: This technique involves running multiple reactions simultaneously in an array format (e.g., in a 96-well plate). For this compound, one could create a library by reacting a set of 10 different piperidine cores with 10 different N-alkylating agents to rapidly produce 100 distinct diamocaine analogues. This approach has been successfully used to generate libraries of piperidine derivatives. chemrxiv.org
Convergent Synthesis: A library of diamocaine analogues and a separate library of cyclamate analogues could be synthesized in parallel. Subsequently, the members of these two libraries could be combined in a matrix fashion to generate a large and diverse library of final this compound salts. This approach allows for maximal structural diversity. For example, a focused library of purine (B94841) derivatives was created using a convergent multiple-parallel approach. oncotarget.com
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to pharmaceutical synthesis is crucial for minimizing environmental impact and improving safety and efficiency. sioc-journal.cn While no specific green synthesis of this compound has been published, established green methodologies can be applied to its synthetic steps.
Catalysis: The use of efficient and recyclable catalysts is a core green principle. In the diamocaine synthesis, replacing stoichiometric reagents with catalytic alternatives is desirable. For example, the hydrogenation step benefits from using heterogeneous catalysts like Pd/C, which can be easily filtered off and reused. nih.gov The direct conversion of phenols to cyclohexylamines using rhodium catalysts presents a potentially greener route to the cyclamate precursor from renewable feedstocks. researchgate.net
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com Amide and sulfonamide bond formations often use coupling agents that result in significant waste. Developing direct catalytic amidation or sulfonation reactions that avoid these reagents would greatly improve the atom economy. rsc.org
Safer Solvents and Conditions: Minimizing or eliminating the use of hazardous organic solvents is a key goal. Performing reactions in safer solvents like water, or under solvent-free conditions (e.g., through mechanochemistry), can significantly reduce the environmental footprint of the synthesis. scispace.com Enzymatic methods, such as using lipases for amide bond formation, can be performed under mild, aqueous conditions. nih.gov
Process Intensification: Combining multiple synthetic steps into a single "one-pot" procedure avoids the need for intermediate isolation and purification, saving time, resources, and reducing waste. nih.gov A one-pot Suzuki coupling followed by hydrogenation has been demonstrated for piperidine synthesis, showcasing a potential green strategy. nih.gov
Solvent-Free Reaction Development
The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce volatile organic compounds (VOCs), simplify purification processes, and often decrease reaction times. While no specific solvent-free methods for the synthesis of this compound have been reported, methodologies applied to similar local anesthetics and key bond-forming reactions suggest potential avenues for exploration.
One prominent technique is microwave-assisted solvent-free synthesis . This method has been successfully employed in the synthesis of the local anesthetic procaine from benzocaine. bch.ro In a reported procedure, the reaction was completed in just 12 minutes under microwave irradiation at 700W without the use of any volatile organic solvents. bch.ro Purification was achieved using only distilled water, highlighting the environmental benefits of this approach. bch.ro Given that the synthesis of Diamocaine involves the formation of an ester or amide linkage, similar to the synthesis of many local anesthetics, microwave-assisted synthesis presents a viable strategy to explore for the coupling of the diamocaine precursor with cyclamic acid.
Another relevant solvent-free approach is mechanochemistry , specifically grinding or trituration. A green chemistry-based method for amide synthesis from a carboxylic acid and urea (B33335) has been reported using boric acid as a catalyst. researchgate.netsemanticscholar.org This simple and efficient procedure involves the trituration of the reactants followed by direct heating, completely eliminating the need for a solvent. researchgate.netsemanticscholar.org This technique has been used to prepare various amides in good yields. semanticscholar.org The final step in this compound synthesis, the coupling of the two main components, could potentially be achieved through such a solvent-free amidation or esterification method.
Furthermore, solvent-free direct amidation of esters has been demonstrated using iron(III) chloride as a catalyst. mdpi.com These reactions are compatible with a range of amines and esters, yielding amides in good to excellent yields with short reaction times. mdpi.com This suggests that the final coupling step in this compound synthesis could potentially be adapted to a solvent-free, catalyzed process.
| Potential Solvent-Free Method | Description | Analogous Application | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction in the absence of a solvent. | Synthesis of procaine from benzocaine. bch.ro | Reduced reaction time, elimination of VOCs, simplified purification. |
| Mechanochemistry (Grinding) | Trituration of reactants with a solid catalyst followed by heating. | Boric acid-catalyzed amide synthesis from carboxylic acid and urea. researchgate.netsemanticscholar.org | Simple, efficient, avoids hazardous solvents. |
| Catalytic Direct Amidation | Iron(III) chloride-catalyzed reaction between an ester and an amine under solvent-free conditions. | Synthesis of various amides from esters. mdpi.com | Avoids solvents, good to excellent yields, short reaction times. |
Catalytic Approaches for Sustainable Synthesis
Catalysis is fundamental to sustainable synthesis, offering pathways with higher efficiency, selectivity, and reduced waste. The synthesis of this compound involves key transformations, such as N-alkylation and the formation of the piperidine ring, where catalytic methods could be highly beneficial.
The synthesis of the piperidine core is a critical step. Research into the sustainable synthesis of piperidine derivatives has yielded several green methodologies. One approach involves the use of heterogeneous catalysts, such as nano γ-alumina supported Sb(V), for the synthesis of bis-spiro piperidines under ultrasonic irradiation or at room temperature. rsc.org This method offers short reaction times, high conversions, and a reusable catalyst. rsc.org Another sustainable route is the electroreductive cyclization of imines with dihaloalkanes in a flow microreactor, which avoids the use of toxic reagents and high temperatures. beilstein-journals.org For long-acting local anesthetics like ropivacaine (B1680718) and levobupivacaine, which also feature a piperidine core, an iridium-catalyzed enantioselective hydrogenation of 2-alkoxycarbonyl pyridinium (B92312) salts has been developed for both batch and continuous flow systems. rsc.org These catalytic strategies could potentially be adapted for a more sustainable synthesis of the piperidine moiety within the Diamocaine structure.
Catalytic N-alkylation is another key reaction in the synthesis of many pharmaceuticals, including potentially Diamocaine. Traditional N-alkylation methods often involve stoichiometric amounts of hazardous reagents. Modern catalytic approaches offer greener alternatives. Palladium-catalyzed N-alkylation of anilines has been extensively studied, with some methods utilizing microwave heating to improve efficiency. chemrxiv.org Nickel-based catalysts, which are more earth-abundant and less expensive than precious metals, have also been developed for the N-alkylation of amines with alcohols, proceeding via a "borrowing hydrogen" strategy that produces water as the only byproduct. rsc.org Ruthenium catalysts have also been shown to be effective for the N-alkylation of anilines with primary alcohols. rsc.org These catalytic N-alkylation methods could be applied to the synthesis of the anilinoethylpiperidine portion of Diamocaine.
| Catalytic Approach | Reaction Step | Example Catalyst/Method | Potential Benefits for this compound Synthesis |
| Heterogeneous Catalysis | Piperidine ring synthesis | Nano γ-alumina supported Sb(V) rsc.org | Reusable catalyst, mild conditions, high efficiency. |
| Electrosynthesis | Piperidine ring synthesis | Electroreductive cyclization in a flow microreactor beilstein-journals.org | Avoids toxic reagents, ambient temperature. |
| Asymmetric Hydrogenation | Chiral piperidine synthesis | Iridium-catalyzed hydrogenation rsc.org | High enantioselectivity, applicable to continuous flow. |
| Palladium-Catalyzed N-Alkylation | Formation of the anilinoethyl side chain | Pd/C with microwave heating chemrxiv.org | High efficiency, reduced reaction times. |
| Nickel-Catalyzed N-Alkylation | Formation of the anilinoethyl side chain | In situ generated Ni catalyst rsc.org | Use of a non-precious metal, water as a byproduct. |
| Ruthenium-Catalyzed N-Alkylation | Formation of the anilinoethyl side chain | Ruthenium complex with a dppf-type ligand rsc.org | High yields for N-alkylation of anilines. |
Mechanistic Investigations at the Molecular and Cellular Levels Preclinical
Molecular Target Identification and Validation
Comprehensive searches of publicly available scientific literature and patent databases did not yield specific preclinical data on the molecular target identification and validation of Diamocaine (B1615941) cyclamate. Information regarding its receptor binding affinity, enzyme interaction kinetics, ion channel modulation, or transporter protein interaction dynamics is not available in the public domain.
Receptor Binding Affinity and Selectivity Profiling (e.g., using radioligand binding assays)
No studies detailing the receptor binding affinity and selectivity profile of Diamocaine cyclamate were identified. There is no publicly available data from radioligand binding assays or other experimental methods that would define its specific receptor targets or its affinity for them.
Enzyme Interaction Kinetics and Inhibition Studies
There is no available information on the interaction kinetics or inhibitory effects of this compound on any specific enzymes.
Ion Channel Modulation Mechanisms
While Diamocaine is classified as a local anesthetic, a class of drugs that typically functions by modulating ion channels, specific studies detailing the mechanisms of how this compound modulates these channels are not present in the accessible literature.
Transporter Protein Interaction Dynamics
No data exists in the public domain regarding the interaction of this compound with any transporter proteins.
Cellular Pathway Elucidation
In Vitro Cell-Based Functional Assays
No in vitro cell-based functional assay data for this compound has been published. Therefore, its effects on cellular pathways remain unelucidated in the public record.
Intracellular Signaling Cascade Analysis
No specific studies detailing the intracellular signaling cascades modulated by this compound are publicly available. Research in this area would typically involve techniques like western blotting, kinase assays, or reporter gene assays to determine how the compound affects specific pathways (e.g., cAMP/PKA, MAPK/ERK, or PI3K/Akt signaling). Such data is not present in the reviewed literature for this specific compound.
Gene Expression and Proteomic Profiling in Cellular Models
There is no available research on the effects of this compound on global gene expression or proteomic profiles in cellular models. This type of analysis, which often utilizes methods like microarray, RNA-sequencing for transcriptomics, or mass spectrometry-based techniques for proteomics, has not been published for this compound. nih.govslavovlab.netnih.govembopress.org Such studies would be necessary to create data tables of up-regulated or down-regulated genes and proteins.
Subcellular Localization and Distribution Studies
Detailed studies on the intracellular accumulation and specific compartmentalization of this compound are not documented in the available literature. To determine where the compound accumulates within a cell (e.g., in the cytoplasm, mitochondria, or lysosomes), research would need to employ methods such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by quantitative analysis. uoanbar.edu.iqslideshare.netscribd.comnih.gov This information is currently unavailable.
While this compound is mentioned in a patent as a compound for which skin permeability may be relevant, no quantitative data from model systems like Parallel Artificial Membrane Permeability Assays (PAMPA) or cell-based assays (e.g., Caco-2) are available in the public domain. googleapis.comrsc.orgbirmingham.ac.uk These studies are essential for determining the rate and extent to which a compound can cross cellular membranes.
Structure Activity Relationship Sar Studies of Diamocaine Cyclamate and Its Analogues
Elucidation of Key Pharmacophoric Features
A detailed pharmacophore model for diamocaine (B1615941) cyclamate has not been published. Generally, for local anesthetics, key features include an aromatic ring, an intermediate ester or amide linkage, and a tertiary amine. Diamocaine possesses an aromatic phenyl ring and a tertiary amine, but its structure is more complex than typical local anesthetics like lidocaine (B1675312) or procaine (B135). wikipedia.org Without specific binding studies, any identification of essential structural motifs for its activity would be purely speculative and based on analogies to other compounds.
Identification of Essential Structural Motifs for Activity
There is no published research that systematically modifies the structure of diamocaine to identify which parts of the molecule are essential for its anesthetic activity. Such studies would involve synthesizing and testing a series of analogues to pinpoint the crucial functional groups.
Impact of Stereochemistry on Molecular Recognition
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive Computational Models
No quantitative structure-activity relationship (QSAR) models for diamocaine cyclamate or a series of its analogues have been developed and published. QSAR studies require a dataset of structurally related compounds with corresponding biological activity data, which is not available for diamocaine in the public domain.
Correlation of Molecular Descriptors with Biological Responses
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the physicochemical properties of a molecule, known as molecular descriptors, correlate with its biological activity. For local anesthetics, key biological responses include anesthetic potency, duration of action, and onset time. pocketdentistry.com While no specific QSAR models for "this compound" are available, we can infer the important molecular descriptors based on studies of analogous compounds. researchgate.netmdpi.com
Key molecular descriptors that would be relevant in a QSAR study of "this compound" and its analogues would likely include:
Lipophilicity (logP): This is a critical factor for local anesthetics as it governs the molecule's ability to partition into the nerve membrane to reach its target, the voltage-gated sodium channels. pocketdentistry.com Higher lipophilicity is generally correlated with increased potency. mdpi.com
pKa: The acid dissociation constant influences the proportion of the charged (cationic) and uncharged (base) forms of the drug at physiological pH. The uncharged form is essential for penetrating the lipid nerve sheath, while the charged form is active at the intracellular binding site of the sodium channel. derangedphysiology.com
Molecular Weight and Volume: These descriptors relate to the size and shape of the molecule, which can influence its diffusion to the site of action and its fit within the receptor binding pocket.
Electronic Parameters: Descriptors such as dipole moment and the energy of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO) can provide insights into the molecule's electronic distribution and its ability to engage in specific interactions (e.g., hydrogen bonding, electrostatic interactions) with the receptor. researchgate.net
A hypothetical QSAR study on a series of "this compound" analogues would involve synthesizing a range of compounds with systematic variations in their chemical structure and measuring their biological activity. These experimental data would then be correlated with calculated molecular descriptors using statistical methods like multiple linear regression or partial least squares to generate a predictive model.
Interactive Data Table: Hypothetical Molecular Descriptors and Anesthetic Potency
Below is a hypothetical interactive data table illustrating how molecular descriptors for a series of imagined "this compound" analogues might correlate with relative anesthetic potency.
| Analogue | logP | pKa | Molecular Weight ( g/mol ) | Relative Potency |
| Analogue A | 2.1 | 8.9 | 236.31 | 1.0 |
| Analogue B | 2.5 | 8.7 | 250.34 | 1.8 |
| Analogue C | 2.9 | 8.8 | 264.37 | 3.2 |
| Analogue D | 3.3 | 9.0 | 278.40 | 4.5 |
Note: The data in this table is purely illustrative and not based on experimental results for "this compound" analogues.
Conformational Analysis and Flexibility Studies
The three-dimensional conformation and flexibility of a local anesthetic molecule are crucial for its interaction with the sodium channel binding site. Conformational analysis aims to identify the low-energy, stable conformations that the molecule is likely to adopt.
For a molecule like "this compound," which would be expected to have a flexible intermediate chain connecting an aromatic ring to an amino group, several rotational bonds would allow the molecule to adopt various shapes. pocketdentistry.com The flexibility of this chain is thought to be important for allowing the molecule to navigate through the nerve membrane and orient itself correctly within the binding site. derangedphysiology.com
Computational methods, such as molecular mechanics and quantum chemistry calculations, are typically employed to perform conformational analysis. These studies can predict the preferred spatial arrangement of the lipophilic group, the intermediate chain, and the hydrophilic amine. The results of such analyses can help to explain why certain structural modifications lead to changes in activity and can guide the design of new analogues with optimized conformations for receptor binding.
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of Diamocaine (B1615941) cyclamate, allowing for the separation of the parent compound from its potential impurities, degradation products, or metabolites.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of Diamocaine cyclamate. Due to the compound's structure, which includes a chromophore in the diamocaine part, direct UV detection is a feasible approach. However, the cyclamate portion lacks a suitable chromophore for direct UV analysis, which can present a challenge. tandfonline.com
For the analysis of the intact this compound molecule or the diamocaine moiety specifically, a reversed-phase HPLC method is typically employed. A C18 column is a common choice for the stationary phase due to its versatility in separating a wide range of local anesthetics. nih.govthieme-connect.com The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govptfarm.pl Gradient elution may be necessary to achieve optimal separation of the main compound from any impurities. nih.gov
When focusing on the cyclamate component, direct detection can be achieved at low UV wavelengths, such as 196 nm. researchgate.netakjournals.com However, this approach can be prone to interference from other compounds that absorb at this wavelength. A more specific and sensitive approach for cyclamate involves pre-column derivatization. tandfonline.complos.orgnih.gov This process chemically modifies the cyclamate molecule to attach a UV-absorbing or fluorescent tag. Common derivatizing agents include dansyl chloride or trinitrobenzene-sulfonic acid. tandfonline.complos.orgnih.gov Following derivatization, the resulting product can be readily detected with high sensitivity and specificity.
The table below summarizes typical HPLC conditions that could be adapted for the analysis of this compound and its components.
| Parameter | Setting for Diamocaine Moiety/Intact Compound | Setting for Cyclamate (with derivatization) |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) nih.gov | Reversed-phase C18 tandfonline.com |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate or acetate) nih.govptfarm.pl | Acetonitrile and aqueous buffer tandfonline.complos.org |
| Detection | UV/Vis (e.g., 220-280 nm) researchgate.net | UV/Vis or Fluorescence (post-derivatization) tandfonline.complos.org |
| Flow Rate | Typically 1.0 mL/min thieme-connect.com | Typically 1.0 mL/min plos.org |
| Temperature | Ambient or controlled (e.g., 30°C) thieme-connect.com | Controlled (e.g., 60°C for derivatization) plos.org |
This table presents a generalized summary of HPLC conditions based on methods for similar local anesthetics and cyclamate analysis.
Gas Chromatography (GC) is another powerful technique that can be applied to the analysis of this compound, particularly for its volatile metabolites or when the compound is derivatized to increase its volatility. The direct analysis of the intact this compound by GC is generally not feasible due to its high molecular weight and low volatility.
For the analysis of the diamocaine portion, derivatization is often necessary to produce a more volatile and thermally stable compound. cdc.gov This can be achieved by reacting the amine groups with reagents like trifluoroacetic anhydride (B1165640) or heptafluorobutyric anhydride. cdc.govnih.gov
The analysis of the cyclamate component by GC also requires a derivatization step. rsc.orgnih.gov A common method involves the reaction of cyclamate with nitrite (B80452) in an acidic medium to form cyclohexene, which is volatile and can be readily analyzed by GC with a flame ionization detector (FID) or mass spectrometry (MS). rsc.org Another approach is the conversion of cyclamate to N-heptafluorobutyrylcyclohexylamine, which is highly sensitive to an electron capture detector (ECD). nih.gov
GC coupled with mass spectrometry (GC-MS) is particularly valuable as it provides both chromatographic separation and mass-based identification of the analytes, enhancing the confidence in the results. mdpi.comipinnovative.comresearchgate.net
| Parameter | Typical Setting for Derivatized Diamocaine/Cyclamate |
| Column | Capillary column (e.g., ZB-5MS) scielo.br |
| Carrier Gas | Helium or Nitrogen scielo.br |
| Injector Temperature | 250 - 270 °C scielo.br |
| Detector | Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS) nih.govrsc.orgresearchgate.net |
| Temperature Program | A temperature gradient is typically used to ensure separation of different components. scielo.br |
This table outlines general GC conditions that could be adapted for the analysis of derivatized this compound, based on methods for similar compounds.
Capillary Electrophoresis (CE) offers a high-resolution separation alternative to HPLC and GC for the analysis of this compound. CE is particularly well-suited for the analysis of charged species, making it applicable to the ionized form of diamocaine and the cyclamate anion.
For cyclamate analysis, CE with indirect UV detection is a common approach. nih.govnih.gov In this method, a chromophore is added to the running buffer. When the non-absorbing cyclamate ions migrate through the capillary, they displace the chromophore, leading to a decrease in absorbance that is detected. nih.gov This technique is simple, rapid, and requires minimal sample preparation. nih.gov
The diamocaine moiety, being a basic compound, can be analyzed in its protonated, positively charged form. This allows for direct analysis by capillary zone electrophoresis (CZE) with UV detection. The separation is based on the different migration speeds of the ions in an electric field.
| Parameter | Typical Setting for Cyclamate (Indirect UV) | Typical Setting for Diamocaine (Direct UV) |
| Capillary | Fused-silica nih.govnih.gov | Fused-silica |
| Running Buffer | Contains a chromophore (e.g., sodium benzoate, potassium sorbate) nih.govnih.gov | Acidic buffer (e.g., phosphate buffer at low pH) |
| Detection | Indirect UV (e.g., 200 nm or 300 nm) nih.govnih.gov | Direct UV (e.g., 210-230 nm) |
| Voltage | High voltage (e.g., -30 kV) nih.gov | High voltage (e.g., +25 kV) |
This table provides a summary of potential CE conditions for the analysis of the components of this compound.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for the structural confirmation of this compound and the identification of unknown impurities.
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. When coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), it becomes a highly specific and sensitive method for identifying and quantifying the compound and its impurities.
In LC-MS analysis, electrospray ionization (ESI) is a common ionization technique for local anesthetics, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]+. Fragmentation of this parent ion can then be induced to obtain a product ion spectrum, which provides structural information.
GC-MS, following derivatization, can also provide detailed structural information based on the electron impact (EI) fragmentation patterns of the analytes. mdpi.comipinnovative.com These fragmentation patterns serve as a "fingerprint" for the molecule, allowing for confident identification.
Impurity profiling is a critical application of MS. By comparing the mass spectra of a sample to that of a pure reference standard, trace-level impurities can be detected and identified based on their molecular weights and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the structural elucidation and confirmation of organic molecules like this compound. nih.govrsc.org NMR provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environment. hmdb.camsu.edu The chemical shift, integration (relative number of protons), and splitting patterns (spin-spin coupling) of the signals are all used to piece together the structure.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. While generally less sensitive than ¹H NMR, it is a crucial complementary technique.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and between protons and carbons, respectively. These advanced experiments are invaluable for unambiguously assigning all the signals in the NMR spectra and confirming the complete structure of this compound. NMR is also a powerful tool for identifying and characterizing impurities, especially those that are structurally related to the main compound. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the analysis of molecular compounds like Diamocaine. These methods provide critical information regarding the functional groups present and the electronic properties of the molecule.
Infrared (IR) Spectroscopy IR spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The structure of Diamocaine, which contains an aromatic system, an amide group, and a tertiary amine, will produce a characteristic IR spectrum. Each functional group absorbs IR radiation at a specific wavenumber range, allowing for its identification. libretexts.orguniroma1.it
| Functional Group (Bond) | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3010 | Medium |
| Alkyl C-H Stretch | 2950 - 2850 | Medium to Strong |
| Amide C=O Stretch (Carbonyl) | 1690 - 1630 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-N Stretch (Amine/Amide) | 1320 - 1210 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. edu.krdubbcluj.ro This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light. msu.edu The aromatic structure within Diamocaine acts as a chromophore. The absorption of UV light excites electrons from lower-energy to higher-energy molecular orbitals.
While the cyclamate portion of the salt does not absorb significantly in the typical UV-Vis range, the Diamocaine moiety is expected to exhibit distinct absorption bands. dss.go.th The presence of conjugated systems, such as the aromatic ring, typically results in one or more absorption bands above 200 nm. msu.eduupi.edu For instance, aromatic systems often display two bands of moderate intensity (molar absorptivity ε = 1,000 to 10,000) at wavelengths (λmax) above 200 nm. upi.edu Aromatic amines and related structures can show strong absorption peaks; for example, 2,3-diaminophenazine, a compound with conjugated amine groups, shows a strong absorption peak at 417 nm. researchgate.net The precise λmax and molar absorptivity (ε) for Diamocaine would be determined by recording its spectrum in a non-absorbing solvent. ubbcluj.ro
| Chromophore Type | Expected λmax Range (nm) | Typical Molar Absorptivity (ε) |
|---|---|---|
| Aromatic System (π → π) | ~200 - 280 | 1,000 - 10,000 |
| Amide (n → π) | ~210 - 220 | ~100 |
Advanced Detection and Imaging Techniques
Beyond initial structural characterization, advanced techniques are necessary to investigate the interaction of Diamocaine with biological targets and to visualize its presence within cellular environments.
Radiometric Detection in Binding Assays
Radioligand binding assays are a gold-standard method for quantifying the interaction between a ligand, such as Diamocaine, and a receptor. giffordbioscience.comoncodesign-services.com These highly sensitive assays rely on the use of a radiolabeled version of the ligand (a radioligand), where an atom is replaced by a radioactive isotope, commonly tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). oncodesign-services.comrevvity.com
The primary types of radioligand binding assays are saturation and competition experiments. giffordbioscience.comnih.gov
Saturation Assays: These experiments involve incubating a receptor preparation with increasing concentrations of a radiolabeled ligand (e.g., [³H]Diamocaine). nih.gov By measuring the amount of bound radioligand at equilibrium, one can determine the receptor density (Bmax), expressed in sites per cell or fmol/mg protein, and the equilibrium dissociation constant (Kd) of the radioligand. giffordbioscience.com The Kd value represents the affinity of the radioligand for the receptor, with lower values indicating higher affinity. nih.gov
Competition Assays: These assays are used to determine the affinity of an unlabeled compound (the "competitor," in this case, non-radioactive Diamocaine) for a receptor. revvity.com A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. giffordbioscience.com The competitor inhibits the binding of the radioligand, and the concentration at which it inhibits 50% of the specific binding is the IC50 value. revvity.com From the IC50, the inhibition constant (Ki) can be calculated, which reflects the affinity of the unlabeled compound for the receptor. celtarys.com
These assays are typically performed by incubating the receptor source (such as cell membranes) with the ligands, followed by rapid filtration to separate the receptor-bound radioligand from the unbound radioligand. europeanpharmaceuticalreview.com The radioactivity trapped on the filter is then measured using a scintillation counter. oncodesign-services.com
| Assay Type | Principle | Key Parameters Determined |
|---|---|---|
| Saturation Binding Assay | Measures the direct binding of increasing concentrations of a radioligand to a receptor at equilibrium. giffordbioscience.com | Kd (Equilibrium Dissociation Constant), Bmax (Maximum Receptor Density). nih.gov |
| Competition Binding Assay | Measures the ability of an unlabeled compound to compete with a fixed concentration of a radioligand for receptor binding. revvity.com | IC50 (Half-maximal Inhibitory Concentration), Ki (Inhibition Constant). celtarys.com |
| Kinetic Assay | Measures the rate of association (Kon) and dissociation (Koff) of a radioligand with its receptor over time. nih.gov | Kon (Association Rate Constant), Koff (Dissociation Rate Constant). celtarys.com |
Fluorescent Labeling for In Vitro Cellular Studies
Fluorescence microscopy is an indispensable tool for visualizing the localization and dynamics of molecules within living or fixed cells. microscopyu.comabcam.com To be visualized, a molecule like Diamocaine must either be intrinsically fluorescent or be labeled with a fluorescent probe, known as a fluorophore. nih.gov Fluorescent labeling involves covalently attaching a fluorophore to the target molecule, creating a fluorescent conjugate that can be detected using a fluorescence microscope. rsc.org
The process involves several key components:
Fluorophore Selection: A suitable fluorophore is chosen based on its spectral properties (excitation and emission wavelengths), brightness (quantum yield), and photostability. nih.gov Common choices include derivatives of fluorescein (B123965) and rhodamine. mdpi.com
Conjugation: The fluorophore is chemically linked to Diamocaine. This requires a stable covalent bond that does not interfere with the biological activity of Diamocaine.
Cellular Imaging: The fluorescently labeled Diamocaine is introduced to cells in culture. A fluorescence microscope illuminates the cells with light at the fluorophore's specific excitation wavelength. microscopyu.com The fluorophore absorbs this energy and then emits light at a longer, specific emission wavelength. microscopyu.com This emitted light is captured by a detector to generate an image, revealing the subcellular location of the labeled Diamocaine. abcam.com
This technique allows researchers to study the uptake of Diamocaine into cells, its distribution among different organelles, and its potential co-localization with specific cellular targets. neb.com Advanced techniques like confocal microscopy can provide high-resolution, three-dimensional images by removing out-of-focus light. abcam.com
| Fluorophore Class | Example Derivative | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Color |
|---|---|---|---|---|
| Fluorescein | Fluorescein isothiocyanate (FITC) | ~495 | ~519 | Green |
| Rhodamine | Tetramethylrhodamine (TRITC) | ~557 | ~576 | Red-Orange |
| Alexa Fluor | Alexa Fluor 488 | ~490 | ~525 | Green |
| Cyanine Dyes | Cy3 | ~550 | ~570 | Orange |
| Cyanine Dyes | Cy5 | ~650 | ~670 | Far-Red |
Theoretical and Computational Investigations
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Diamocaine) when bound to a second molecule (a receptor, such as a protein) to form a stable complex. This modeling provides insights into the binding mechanism and affinity.
Prediction of Binding Modes and Affinities with Target Receptors (e.g., T1R3)
While specific docking studies on Diamocaine (B1615941) cyclamate with the T1R3 sweet taste receptor are not documented in available research, this receptor is a known target for other cyclamate compounds. A hypothetical docking study would involve preparing the 3D structure of the Diamocaine molecule and the T1R3 receptor. The Diamocaine molecule would then be placed into the binding site of the receptor using a docking algorithm, which samples a large number of possible conformations and orientations. The most favorable binding poses are then scored based on the calculated binding energy, which predicts the binding affinity.
Analysis of Hydrogen Bonding and Hydrophobic Interactions
The stability of a ligand-receptor complex is governed by various non-covalent interactions. For Diamocaine cyclamate, an analysis of the docked poses would focus on identifying key interactions:
Hydrogen Bonds: These would likely form between the hydrogen bond donors and acceptors on the Diamocaine molecule (such as the amine and carbonyl groups) and the amino acid residues within the receptor's binding pocket.
Quantum Chemical Calculations
Quantum chemical calculations are used to investigate the electronic properties and structure of molecules based on the principles of quantum mechanics.
Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO/LUMO analysis)
An analysis of the electronic structure of this compound would provide fundamental insights into its chemical reactivity and stability. This involves calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital from which an electron is most likely to be donated. Regions of high HOMO density indicate sites susceptible to electrophilic attack.
LUMO: Represents the orbital to which an electron is most likely to be accepted. Regions of high LUMO density indicate sites susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability.
Table 1: Hypothetical Molecular Orbital Properties of Diamocaine
| Property | Description | Predicted Significance for Diamocaine |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |
Note: The table is illustrative as specific calculated values for this compound are not available in the searched literature.
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The map is colored to show different potential values:
Red: Regions of negative electrostatic potential, typically associated with electronegative atoms (like oxygen), indicating areas that are attractive to positive charges.
Blue: Regions of positive electrostatic potential, often around hydrogen atoms bonded to electronegative atoms, indicating areas attractive to negative charges.
Green: Regions of neutral or near-zero potential, usually associated with nonpolar parts of the molecule.
For this compound, an ESP map would highlight the electron-rich areas (e.g., around the carbonyl oxygen and the cyclamate sulfonate group) and the electron-poor areas (e.g., around the amine hydrogens), providing a visual guide to its potential intermolecular interactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. An MD simulation of this compound, either in a solvent or bound to a receptor, would provide a dynamic view of its behavior. This technique could be used to:
Assess the conformational flexibility of the Diamocaine molecule.
Study the stability of the ligand-receptor complex over time, observing how the interactions (like hydrogen bonds) evolve.
Calculate the binding free energy, offering a more rigorous prediction of binding affinity than docking scores alone.
Currently, there are no specific published molecular dynamics simulation studies for this compound.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Diamocaine |
| This compound |
| Leucine |
| Isoleucine |
Conformational Dynamics and Stability of this compound
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of a molecule's atoms that can be achieved through rotation around single bonds. Computational methods are essential for identifying the most stable conformers (those with the lowest potential energy) and understanding the dynamics of their interconversion.
For a molecule like this compound, which consists of a flexible procaine-derived cation and a cyclamate anion, numerous conformations are possible. The investigation into its conformational landscape typically begins with a conformational search using molecular mechanics force fields. researchgate.net This process systematically or randomly rotates the molecule's single bonds to generate a large number of potential structures. researchgate.net
Each of these structures is then subjected to energy minimization to find a local energy minimum. To obtain more accurate energy rankings and geometric parameters, higher-level quantum mechanical calculations, such as Density Functional Theory (DFT), are employed. researchgate.netphyschemres.org The B3LYP/6-31G(d,p) level of theory is a common choice for accurately computing thermodynamic parameters for intramolecular interactions. researchgate.net The stability of different conformers is influenced by a variety of intramolecular interactions, including hydrogen bonds and van der Waals forces, which can be identified and quantified using these computational techniques. physchemres.org The relative energies of these conformers determine their population at a given temperature.
Table 1: Illustrative Relative Energies of Hypothetical this compound Conformers (Note: This table is illustrative, based on typical computational study outputs, as specific experimental data for this compound is not publicly available.)
| Conformer ID | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| DC-Conf-01 | 0.00 | H-bond (amine-carbonyl), van der Waals |
| DC-Conf-02 | 1.25 | van der Waals, π-stacking (anion-cation) |
| DC-Conf-03 | 2.80 | H-bond (hydroxyl-amine) |
| DC-Conf-04 | 4.10 | Steric repulsion, minimal H-bonding |
Molecular dynamics (MD) simulations can further elucidate the conformational dynamics by simulating the atomic motions of the molecule over time, providing insights into its flexibility and the stability of its preferred conformations in a simulated physiological environment. researchgate.net
Protein-Ligand Complex Dynamics
To understand the mechanism of action of this compound, it is crucial to study its interaction with its primary biological target, voltage-gated sodium channels, as well as other potential protein interactions. mdpi.com Molecular docking and molecular dynamics simulations are the principal computational tools for this purpose. researchgate.netnih.gov
Molecular docking predicts the preferred binding orientation of a ligand (Diamocaine) to a protein target. biorxiv.org The process involves sampling a vast number of possible binding poses and scoring them based on an energy function that estimates the binding affinity. nih.gov These scoring functions account for electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties. researchgate.netresearchgate.net
Following docking, molecular dynamics (MD) simulations are often performed on the most promising protein-ligand complex. mdpi.com MD simulations provide a dynamic view of the interaction, allowing researchers to assess the stability of the binding pose over time (e.g., over a 100 ns simulation). researchgate.net These simulations can reveal how the protein and ligand adapt to each other, the role of water molecules in the binding site, and the key amino acid residues involved in maintaining the interaction. nih.govmdpi.com
Table 2: Typical Interactions in a Simulated Diamocaine-Protein Complex (Note: This table illustrates the types of interactions observed in protein-ligand simulation studies.)
| Interaction Type | Potential Interacting Groups on Diamocaine | Potential Interacting Protein Residues |
| Hydrogen Bonding | Ester carbonyl, Amine groups | Aspartic Acid, Glutamic Acid, Serine, Tyrosine |
| Electrostatic | Quaternary amine (cationic head) | Aspartic Acid, Glutamic Acid (anionic residues) |
| Van der Waals | Aromatic ring, Ethyl groups | Leucine, Valine, Isoleucine, Phenylalanine |
| π-π Stacking | Aromatic ring | Phenylalanine, Tyrosine, Tryptophan |
Cheminformatics and Data Mining
Cheminformatics applies computational methods to analyze large chemical datasets, enabling the prediction of a compound's properties and potential biological activities.
Prediction of Potential Off-Targets and Selectivity
While Diamocaine is designed to act as a local anesthetic, primarily by blocking sodium channels, it may interact with other proteins in the body, known as "off-targets." mdpi.com These interactions can lead to unintended biological effects. Cheminformatics approaches can predict potential off-targets by comparing the structure of Diamocaine against large databases of known bioactive molecules and their targets.
Techniques such as 3D shape similarity and pharmacophore matching are used to identify other proteins that have binding sites capable of accommodating Diamocaine. By predicting these potential off-target interactions early in research, efforts can be directed toward understanding the molecule's selectivity profile. mdpi.com The goal is to design molecules that are highly selective for their intended target, which is a key challenge in modern drug research. mdpi.com
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in research models (avoiding clinical context)
The potential utility of a compound is highly dependent on its ADME properties. In silico tools and web servers (such as SwissADME, admetSAR, and pkCSM) are widely used in research to predict these properties based on the molecule's structure, providing an early assessment before extensive experimental work. mdpi.comnih.gov These predictions are based on Quantitative Structure-Activity Relationship (QSAR) models built from large datasets of experimentally determined properties. researchgate.net
For a compound like this compound, key ADME parameters would be predicted:
Absorption: Parameters like lipophilicity (LogP), water solubility (LogS), and predicted intestinal absorption are evaluated. nih.gov Most models predict good intestinal absorption for compounds that comply with criteria like Lipinski's Rule of Five. mdpi.com
Distribution: Predictions include the volume of distribution (Vdss), plasma protein binding (PPB), and the ability to cross the blood-brain barrier (BBB). mdpi.com High protein binding can influence the duration of action. mahidol.ac.th
Metabolism: The models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Procaine (B135), the parent amine of Diamocaine, is known to be hydrolyzed by esterases. nih.gov In silico tools can also predict whether the compound is likely to be an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4), which is important for understanding potential interactions. mdpi.com
Excretion: Total clearance (CLtot) can be estimated, giving an indication of how quickly the compound is removed from the body. mdpi.com
Table 3: Illustrative In Silico ADME Predictions for Diamocaine (Note: These values are representative of predictions for procaine-like molecules from cheminformatics tools and are for research modeling purposes only.)
| ADME Property | Predicted Value/Classification | Research Implication |
| Lipophilicity (MLogP) | 2.0 - 3.5 | Suggests good membrane permeability and absorption. mdpi.com |
| Water Solubility (LogS) | Moderately Soluble | Adequate solubility for formulation and distribution. nih.gov |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut in research models. |
| Blood-Brain Barrier (BBB) Permeant | Yes/No (Varies by model) | Indicates potential for central nervous system exposure. mdpi.com |
| Plasma Protein Binding | > 80% | High binding may lead to a longer duration of action. mahidol.ac.th |
| CYP2D6 Inhibitor | Yes/No | Prediction of potential metabolic pathway interactions. mdpi.com |
| CYP3A4 Inhibitor | Yes/No | Prediction of potential metabolic pathway interactions. mdpi.com |
These in silico predictions are valuable for prioritizing compounds and guiding further experimental studies in a research context.
Preclinical Metabolic Fate and Biotransformation Research
In Vitro Metabolic Stability Studies (e.g., using liver microsomes)
Despite the importance of such data, no specific in vitro metabolic stability studies for diamocaine (B1615941) cyclamate or diamocaine using liver microsomes or other subcellular fractions have been identified in the public domain. Therefore, key parameters such as its metabolic half-life and intrinsic clearance remain uncharacterized.
Table 1: In Vitro Metabolic Stability of Diamocaine Cyclamate in Liver Microsomes
| Species | Incubation System | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human | Liver Microsomes | Data not available | Data not available |
| Rat | Liver Microsomes | Data not available | Data not available |
| Mouse | Liver Microsomes | Data not available | Data not available |
| Dog | Liver Microsomes | Data not available | Data not available |
This table is representative of the data typically generated in such studies; however, no specific values for this compound are available in published literature.
Identification of Preclinical Metabolites (e.g., in animal models or cell-free systems)
Identifying the metabolites of a drug candidate is crucial for understanding its biotransformation pathways and assessing the potential for pharmacologically active or toxic byproducts. evotec.com This process often involves incubating the compound with various biological matrices, such as liver S9 fractions or hepatocytes, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). admescope.com
One source suggests that the ester bonds in this compound can be hydrolyzed under certain conditions to release diamocaine and cyclamic acid. smolecule.com While the metabolism of cyclamate to its metabolite, cyclohexylamine (B46788), by gut microflora is known, there is no corresponding published data identifying the preclinical metabolites of diamocaine in animal models or cell-free systems. parazapharma.com
Table 2: Preclinical Metabolites of this compound Identified in In Vitro and In Vivo Systems
| System | Species | Identified Metabolites | Method of Identification |
| In Vitro (e.g., Liver Microsomes) | Various | Data not available | Not applicable |
| In Vivo (e.g., Rat, Dog) | Various | Data not available | Not applicable |
This table illustrates the expected format for reporting metabolite identification; currently, there is no specific published data for diamocaine or this compound.
Enzyme Systems Involved in Biotransformation
The biotransformation of xenobiotics is primarily carried out by enzyme systems, with the cytochrome P450 (CYP) superfamily playing a central role in Phase I oxidative metabolism. epo.orggoogle.com Other enzymes, such as flavin-containing monooxygenases (FMOs) and various hydrolases, also contribute significantly. mttlab.eu Phase II reactions typically involve conjugation enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). admescope.com
No studies have been found that specifically identify the enzyme systems responsible for the biotransformation of diamocaine. It is plausible that, as an amine-containing compound, it could be a substrate for CYP enzymes, but without experimental data, this remains speculative. The hydrolysis of the ester linkage in this compound would likely be catalyzed by esterase enzymes present in plasma and various tissues. smolecule.com
Table 3: Enzyme Systems Implicated in the Biotransformation of Diamocaine
| Enzyme Family | Specific Isozyme(s) | Metabolic Reaction | Evidence |
| Cytochrome P450 (CYP) | Data not available | Data not available | Data not available |
| Esterases | Data not available | Hydrolysis of ester bond | Postulated |
| Flavin-containing Monooxygenases (FMO) | Data not available | Data not available | Data not available |
| UDP-glucuronosyltransferases (UGT) | Data not available | Data not available | Data not available |
This table is intended to show the types of enzymes typically involved in drug metabolism; no specific data for diamocaine has been published.
Comparative Metabolism Across Research Species
Comparing the metabolic profiles of a drug candidate across different preclinical species (e.g., rat, mouse, dog, minipig) and humans is essential for selecting the most appropriate toxicological species and for predicting human pharmacokinetics. sigmaaldrich.comnih.govadmescope.com Significant interspecies differences in drug metabolism are common and can impact the translation of preclinical findings to clinical outcomes. fda.gov
As there is no available data on the metabolism of diamocaine in any single species, a comparative metabolic analysis across different research species is not possible at this time. Such an analysis would require data from in vitro systems like liver microsomes from various species or from in vivo studies in different animal models.
Table 4: Comparative In Vitro Intrinsic Clearance of Diamocaine Across Species
| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human | Data not available |
| Rat | Data not available |
| Mouse | Data not available |
| Dog | Data not available |
| Monkey | Data not available |
This table demonstrates a typical format for comparing metabolic rates across species; no such data is currently available for diamocaine.
Historical Context and Early Academic Investigations
Original Discovery and Initial Scientific Reports
Diamocaine (B1615941), a local anesthetic belonging to the 4-phenylpiperidine (B165713) derivative class of compounds, was first synthesized and reported in 1970 by Hermans, Verhoeven, and Janssen of Janssen Pharmaceuticals. wikipedia.orgacs.org Their seminal work, published in the Journal of Medicinal Chemistry, detailed the synthesis and local anesthetic properties of a series of 4-aminoalkoxy-4-arylpiperidines, among which was Diamocaine. acs.org The development of these compounds was part of a broader exploration of 4-substituted piperidines, a chemical scaffold that had already yielded potent analgesics and neuroleptics. wikipedia.orgnih.gov
The initial research focused on the structure-activity relationships within this new series of compounds. The scientists systematically modified the alkoxy chain and the aryl substituent to understand their impact on anesthetic potency and duration of action. Diamocaine emerged from this research as a promising local anesthetic agent. acs.org
Diamocaine cyclamate is the salt form of the anesthetic base, where cyclamic acid is used as the counter-ion. elsevier.es The choice of cyclamate was likely influenced by its known properties as a sweetening agent, which could mask the often unpleasant taste of pharmaceutical compounds, and its stability. atamanchemicals.comphexcom.com The formation of the cyclamate salt aimed to improve the physicochemical properties of the drug, a common practice in pharmaceutical development to enhance solubility and stability. nih.govnih.gov
Early Research on Related Compounds and Structural Analogues
The development of Diamocaine was rooted in the extensive research on phenylpiperidine derivatives that began in the mid-20th century. This class of compounds has proven to be a rich source of diverse pharmacological agents.
One of the earliest and most well-known phenylpiperidines is Pethidine (also known as meperidine), which was synthesized in 1938. wikipedia.org Initially investigated for its anticholinergic properties, its potent analgesic effects were soon discovered, making it a widely used opioid pain medication. wikipedia.org Pethidine is considered a prototype for a large family of analgesics. wikipedia.org
Following the discovery of pethidine, research into 4-substituted piperidines intensified, leading to the development of various structural analogues with a wide range of activities. These include:
Analgesics: Research continued to explore modifications of the phenylpiperidine core to develop new pain-relieving drugs. painphysicianjournal.comgoogle.com
Neuroleptics: The same chemical backbone gave rise to potent antipsychotic drugs. wikipedia.org
Antifungal Agents: More recent research has identified 4-aminopiperidines as a novel chemotype for antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com
The work by Hermans and his colleagues on 4-aminoalkoxy-4-arylpiperidines, including Diamocaine, represented a specific branch of this research tree, focusing on compounds with local anesthetic properties. wikipedia.orgacs.org The structure-activity relationship studies in this area were crucial in identifying the specific structural features required for potent local anesthesia within this chemical family. researchgate.netnih.govresearchgate.netnih.gov
Evolution of Research Perspectives on the Cyclamate Moiety in Chemical Compounds
The story of the cyclamate moiety in chemical compounds is one of significant evolution, from a celebrated artificial sweetener to a controversial food additive, and finally to a valued component in pharmaceutical formulation.
Discovery and Use as a Sweetener: Cyclamate was discovered by chance in 1937 by Michael Sveda, a graduate student at the University of Illinois, who noticed its intensely sweet taste. ebsco.com It is approximately 30 to 50 times sweeter than sucrose (B13894) and, unlike saccharin, does not have a significant bitter aftertaste. ebsco.comfoodadditives.net Due to its heat stability and water solubility, it became a popular artificial sweetener in a variety of food and beverage products, often in combination with saccharin. atamanchemicals.comebsco.comchemistryviews.org
The Controversy and Ban: In the late 1960s, studies emerged suggesting a potential link between high doses of cyclamate and the development of bladder tumors in rats. ebsco.com This led the U.S. Food and Drug Administration (FDA) to ban its use as a food additive in 1969. atamanchemicals.comebsco.com However, subsequent and more extensive long-term studies in animals and epidemiological studies in humans have not established a conclusive link between cyclamate and cancer. nih.govchemistryviews.org This has led to its reapproval in many countries, although the ban in the United States remains in place. atamanchemicals.comnih.gov
The Role of Cyclamate in Medicinal Chemistry: Beyond its role as a sweetener, the cyclamate moiety, in the form of cyclamic acid, has gained recognition in medicinal chemistry as a valuable pharmaceutical excipient and salt-forming agent. atamanchemicals.comphexcom.comnih.govfoodadditives.netformulationbio.com The use of cyclamic acid to form salts with active pharmaceutical ingredients (APIs) is a strategy employed to improve the physicochemical properties of drugs. nih.govnih.gov
Research has shown that forming a cyclamate salt can:
Improve Solubility: For poorly soluble drugs, forming a salt with cyclamic acid can significantly increase their solubility in water. nih.govnih.gov For example, a study on the anti-ulcer drug benexate (B1220829) demonstrated that its cyclamate salt had higher solubility and a faster dissolution profile. nih.gov Similarly, the solubility of the antiepileptic drug lamotrigine (B1674446) was increased 19-fold by forming its cyclamate salt. nih.gov
Mask Unpleasant Taste: The inherent sweetness of the cyclamate moiety can help to mask the bitter or otherwise unpleasant taste of many APIs, which is particularly beneficial for oral formulations, especially for pediatric use. atamanchemicals.comnih.govformulationbio.com
This evolution in the perception of cyclamate highlights a key aspect of medicinal chemistry: the multifunctionality of chemical entities. While initially valued for a single property (sweetness), the cyclamate moiety is now also recognized for its utility in drug formulation, demonstrating its continued relevance in the development of new and improved medicines. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the critical gaps in the existing literature on Diamocaine cyclamate’s pharmacological mechanisms, and how can researchers address them methodologically?
- Answer: Literature gaps often arise from insufficient mechanistic studies or conflicting pharmacokinetic data. To address this, researchers should conduct systematic reviews to map existing studies, prioritize under-explored areas (e.g., receptor specificity or metabolic pathways), and design experiments using frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) to ensure alignment with unmet needs . For this compound, focus on unresolved debates about its cyclooxygenase inhibition versus adrenergic modulation .
Q. What experimental methodologies are most reliable for characterizing this compound’s physicochemical properties and stability under varying conditions?
- Answer: Use high-performance liquid chromatography (HPLC) for purity analysis, differential scanning calorimetry (DSC) for thermal stability, and nuclear magnetic resonance (NMR) spectroscopy for structural validation. Include stress testing (e.g., pH extremes, light exposure) to assess degradation pathways. Reproducibility requires detailed protocols per ICH guidelines, with validation parameters (e.g., LOD, LOQ) explicitly documented .
Q. How can researchers ensure ethical rigor when designing in vivo studies involving this compound?
- Answer: Adhere to ARRIVE guidelines for animal studies: define humane endpoints, justify sample sizes via power analysis, and include sham/vehicle control groups. For novel toxicity assessments, integrate omics-based biomarkers (e.g., transcriptomics) to minimize animal use while maximizing data utility .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC₅₀ values across studies)?
- Answer: Conduct meta-analyses to identify methodological inconsistencies (e.g., assay conditions, cell lines). Replicate key studies under standardized protocols, controlling variables like buffer composition and temperature. Use Bayesian statistics to quantify uncertainty and assess whether discrepancies stem from biological variability or technical artifacts .
Q. What strategies are effective for elucidating this compound’s off-target interactions in complex biological systems?
- Answer: Employ proteome-wide affinity profiling (e.g., thermal proteome profiling or Chemoproteomics) combined with molecular docking simulations. Validate hits using orthogonal assays (e.g., surface plasmon resonance) and correlate findings with phenotypic readouts (e.g., calcium flux assays) to distinguish primary targets from bystander interactions .
Q. How can advanced computational models improve the predictive validity of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Answer: Integrate physiologically based pharmacokinetic (PBPK) modeling with machine learning to simulate tissue distribution and metabolite formation. Validate models using in vitro-in vivo extrapolation (IVIVE) from hepatocyte clearance data and clinical PK datasets (if available). Sensitivity analysis can identify critical parameters (e.g., plasma protein binding) requiring empirical refinement .
Q. What experimental designs are optimal for studying this compound’s long-term effects in chronic disease models?
- Answer: Use longitudinal cohort designs with staggered dosing regimens and interim biomarker assessments (e.g., inflammatory cytokines, histopathology). Address attrition bias via intention-to-treat analysis and include washout periods to distinguish drug effects from spontaneous recovery. Multi-omics integration (proteomics, metabolomics) enhances mechanistic insights .
Methodological Frameworks and Tools
- PICOT Framework: Ensures alignment of research questions with clinical or translational relevance (e.g., "In murine models of neuropathic pain [P], how does this compound [I] compare to gabapentin [C] in reducing mechanical allodynia [O] over 14 days [T]?") .
- FINER Criteria: Evaluate questions for Feasibility, Interest, Novelty, Ethics, and Relevance. For example, a study on Diamocaine’s enantiomer-specific effects meets novelty and relevance if prior work ignored stereochemistry .
- Data Management: Pre-register protocols on platforms like Open Science Framework; use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
